molecular formula C19H18N4O3S B13377680 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B13377680
M. Wt: 382.4 g/mol
InChI Key: MJNDCAXUANZITC-UHFFFAOYSA-N
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Description

The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thioacetamide derivative featuring a pyrimidinone core substituted with an amino group at position 6, a phenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 4-methoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogues.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-14-9-7-13(8-10-14)21-15(24)11-27-19-22-17(20)16(18(25)23-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,21,24)(H3,20,22,23,25)

InChI Key

MJNDCAXUANZITC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidine-2-thiol with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.

Comparison with Similar Compounds

Implications of Structural Modifications

  • Amino vs.
  • Methoxy vs. Halogenated Phenyls : The 4-methoxyphenyl group balances lipophilicity and electron-donating effects, whereas chloro or iodo substituents () increase hydrophobicity and halogen bonding .
  • Heterocyclic Cores: Pyrimidinones and quinazolines offer distinct π-π stacking and hydrogen-bonding profiles, influencing interactions with enzymes or DNA .

Biological Activity

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential pharmacological applications. This compound features a complex structure that includes a pyrimidine core, sulfanyl group, and acetamide moiety, contributing to its diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The chemical formula for 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is C20H20N4O4SC_{20}H_{20}N_4O_4S. The structural representation includes:

Pyrimidine CoreSulfanyl GroupAcetamide Moiety\text{Pyrimidine Core}-\text{Sulfanyl Group}-\text{Acetamide Moiety}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular metabolism.
  • Receptor Modulation : Binding to specific receptors can alter signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Biological Activities

Research indicates that 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibits several significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antiviral Activity : The compound has shown promise as a potential antiviral agent, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cells with IC50 values ranging from 10 to 30 µM, indicating moderate potency against various cancer types .
  • Mechanistic Insights : A study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Viral Inhibition : In antiviral assays, the compound exhibited significant inhibitory effects on viral replication with EC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
2-[6-amino-(5-cyano)-pyrimidin]Contains cyano groupAntiviral properties
2-[6-amino-(4-chloro)-pyrimidin]Chlorinated phenyl groupAnticancer activity
2-[6-amino-(3-methyl)-pyrimidin]Methyl substitutionAnti-inflammatory effects

These comparisons underscore the unique biological activity of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide due to its specific functional groups.

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